PAR1 Inhibitory Activity: Triazolopyridazinone Core vs. Alternative PAR1 Chemotypes
The triazolopyridazinone core structure is associated with PAR1 inhibitory activity. In the patent US9079906B2, a representative triazolopyridazinone (BDBM169625) exhibited an IC₅₀ of 279 nM against human PAR1 in a radioligand binding assay [1]. While direct data for the target compound are not available, the N2-aminoethyl substitution pattern may influence binding affinity relative to this benchmark. Other PAR1 inhibitor chemotypes, such as the himbacine-derived vorapaxar (IC₅₀ ≈ 0.029–0.13 nM) and the pyridine-based atopaxar (IC₅₀ ≈ 0.064–0.19 μM), employ different core structures and exhibit distinct off-target profiles [2][3].
| Evidence Dimension | PAR1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Triazolopyridazinone core (no direct data for target compound); class benchmark IC₅₀ = 279 nM for BDBM169625 [1] |
| Comparator Or Baseline | Vorapaxar IC₅₀ ≈ 0.029–0.13 nM [2]; Atopaxar IC₅₀ ≈ 0.064–0.19 μM [3] |
| Quantified Difference | Triazolopyridazinone class is approximately 1,000-fold less potent than vorapaxar but within a similar order of magnitude as atopaxar |
| Conditions | Radioligand binding assay, pH 7.5, 2°C [1] |
Why This Matters
The triazolopyridazinone scaffold offers a distinct intellectual property position and may provide differential selectivity compared to established PAR1 antagonist chemotypes.
- [1] BindingDB. BDBM169625 (US9079906, 14). IC₅₀: 279 nM against human PAR1. View Source
- [2] Chackalamannil, S.; Xia, Y. Thrombin Receptor (PAR-1) Antagonists as Novel Antithrombotic Agents. Expert Opin. Ther. Pat. 2006, 16, 493–505. View Source
- [3] Kogushi, M.; Matsuoka, T.; Kawata, T.; et al. Pharmacological characterization of E5555, a potent and selective PAR1 antagonist. J. Thromb. Haemost. 2011, 9, 1013–1021. View Source
